molecular formula C17H14O4 B13153115 1,4-Dimethoxy-2-methylanthracene-9,10-dione CAS No. 52541-72-7

1,4-Dimethoxy-2-methylanthracene-9,10-dione

Cat. No.: B13153115
CAS No.: 52541-72-7
M. Wt: 282.29 g/mol
InChI Key: FRGLGODYTDELQB-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-methylanthracene-9,10-dione (CAS 52541-72-7) is a synthetic anthraquinone derivative of significant interest in medicinal and materials chemistry research. With the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol, this compound features the core 9,10-dioxoanthracene structure functionalized with methoxy and methyl groups. Anthraquinone derivatives are extensively investigated as potent antitumor agents, building upon the established pharmacological importance of the anthraquinone scaffold found in clinical chemotherapeutics like doxorubicin and mitoxantrone . The structural modifications on this core make derivatives like this compound promising scaffolds for the development of new anti-cancer drug candidates and for adsorption studies relevant to targeted drug delivery systems . Beyond biomedicine, anthraquinones are pivotal in developing advanced materials for optoelectronics, organic polymers, and redox flow batteries, highlighting the versatile applications of this compound class . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dimethoxy-2-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-8-12(20-2)13-14(17(9)21-3)16(19)11-7-5-4-6-10(11)15(13)18/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGLGODYTDELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552999
Record name 1,4-Dimethoxy-2-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52541-72-7
Record name 1,4-Dimethoxy-2-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Anthraquinone Functionalization

Anthraquinone derivatives are typically synthesized via oxidation of anthracene or substitution reactions on pre-functionalized anthraquinones. For 1,4-dimethoxy-2-methylanthracene-9,10-dione, key steps include:

  • Methoxylation at positions 1 and 4 :
    Starting with 1,4-dihydroxyanthraquinone (quinizarin), methoxy groups are introduced using dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.
    Reaction :
    $$
    \text{1,4-Dihydroxyanthraquinone} + 2 \, \text{CH}3\text{OSO}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}_3, \, \text{DMF}} \text{1,4-Dimethoxyanthraquinone}
    $$
    Yields exceed 80% under reflux (100–120°C, 6–12 hours).
  • Methylation at position 2 :
    Introducing a methyl group at the 2-position requires electrophilic substitution or directed C–H functionalization. Friedel-Crafts alkylation is challenging due to anthraquinone’s electron-deficient nature. Instead, directed ortho-metalation (DoM) is effective:
    • Use a strong base (e.g., LDA) to deprotonate position 2, activated by adjacent methoxy groups.
    • Quench with methyl iodide to yield the methylated product.

      Alternative : Palladium-catalyzed C–H activation with methyl sources (e.g., methyl boronic acid) under oxidative conditions.

Oxidative Pathways

  • From 2-methylanthracene :
    Oxidize 2-methylanthracene with CrO₃ or HNO₃/H₂SO₄ to form 2-methylanthraquinone, followed by selective methoxylation at positions 1 and 4.

Purification and Characterization

Key Challenges and Optimizations

  • Regioselectivity : Methoxy groups direct substitution to positions 5, 8, or 2. Steric and electronic effects favor 2-methylation when using bulky bases.
  • Side Reactions : Over-methylation or demethylation under acidic conditions requires strict temperature control (≤50°C).

Summary Table: Synthetic Methods Comparison

Method Reagents/Conditions Yield (%) Key Advantage
Direct Methylation LDA, CH₃I, THF, −78°C → RT 65–70 Avoids halogen intermediates
Suzuki Coupling Pd(PPh₃)₄, CH₃B(OH)₂, K₂CO₃, THF, 80°C 60–75 High regioselectivity
Oxidative Route CrO₃, H₂SO₄, 100°C → DMS, K₂CO₃, DMF 50–60 Scalable for bulk synthesis

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts catalysts such as aluminum chloride and boron trifluoride are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of substituted anthraquinones.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of anthraquinone derivatives, including 1,4-Dimethoxy-2-methylanthracene-9,10-dione, as anti-tumor agents. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of anthraquinones possess significant activity against human lung cancer cell lines with IC50 values indicating potent efficacy . The mechanism of action is thought to involve interference with cellular processes such as apoptosis and cell cycle regulation.

Drug Delivery Systems
The adsorption characteristics of this compound onto silver nanoparticles have been investigated using surface-enhanced Raman scattering (SERS). This research suggests that the compound's interaction with silver nanoparticles can enhance its stability and bioavailability, making it a candidate for drug delivery systems . The orientation and adsorption mechanisms explored in these studies provide insights into optimizing the compound's therapeutic applications.

Materials Science

Nanocomposites
In materials science, this compound has been incorporated into nanocomposite materials due to its photophysical properties. The compound's ability to undergo fluorescence quenching when interacting with silver nanoparticles has been studied extensively. Such interactions can lead to enhanced optical properties in nanocomposites, which are valuable for applications in sensors and imaging technologies .

Hydrogels for Controlled Release
The integration of this compound into hydrogel systems has shown promise for controlled release applications. Hydrogels can be engineered to provide sustained release profiles for drugs encapsulated within them. The compound's compatibility with hydrogels allows for targeted delivery and reduced systemic toxicity .

Analytical Chemistry

Spectroscopic Techniques
The compound has been utilized in various spectroscopic studies to understand its chemical behavior and interactions. For example, fluorescence spectroscopy has been employed to study the quenching effects caused by silver nanoparticles on the fluorescence of this compound. Such investigations not only elucidate the compound's properties but also pave the way for developing sensitive detection methods for environmental monitoring and biomedical applications .

Case Studies

Study Focus Findings
Geetha et al. (2015)Adsorption on Silver NanoparticlesDemonstrated effective adsorption leading to enhanced anti-tumor activity; SERS confirmed molecular orientation .
Kello et al. (2021)Antitumor ActivityShowed significant cytotoxic effects against leukemia cell lines; linked to cell cycle disruption .
ResearchGate Publication (2015)Fluorescence QuenchingInvestigated interaction with silver nanoparticles; findings indicate potential for sensor applications .

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial activities. The compound’s ability to generate reactive oxygen species under light exposure makes it a potential candidate for photodynamic therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthraquinone Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
This compound 1,4-OCH₃; 2-CH₃ Enhanced lipophilicity due to methoxy and methyl groups; moderate DNA intercalation potential. Under investigation for antitumor activity; limited cytotoxicity data available.
Mitoxantrone 1,4-OH; 5,8-NH(CH₂)₂NH(C₂H₄OH) Hydroxyl and aminoethylamino side chains enable strong DNA groove binding and topoisomerase II inhibition. FDA-approved anticancer agent (e.g., leukemia, prostate cancer); IC₅₀: 0.1–1 µM.
1,4-Dihydroxy-2-methoxyanthracene-9,10-dione 1,4-OH; 2-OCH₃ Polar hydroxyl groups enhance solubility; methoxy group reduces steric hindrance. Antimicrobial activity against Staphylococcus aureus; moderate cytotoxicity.
1,4-Bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-dione 1,4-NH(CH₂)₂NH₂; 5,8-CH₃ Aminoalkyl side chains improve DNA intercalation; methyl groups at 5,8 positions reduce steric clashes. Potent antitumor activity in vitro; IC₅₀: 2–10 µM in leukemia cell lines.
Benzo[g]phthalazine-5,10-diones Heterocyclic N-atoms at 2,3 Reduced DNA affinity compared to anthracenediones but superior cytotoxicity via non-DNA mechanisms (e.g., telomerase inhibition). IC₅₀: 0.5–5 µM in breast and ovarian cancer cells.

Key Observations:

Steric Effects : Methyl groups at positions 5,8 (as in ) or 2 (target compound) reduce steric hindrance, facilitating intercalation into DNA base pairs .

Side-Chain Modifications: Aminoalkyl side chains (e.g., in mitoxantrone) are critical for strong DNA groove binding and topoisomerase inhibition, whereas methoxy groups lack this functionality, resulting in weaker bioactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name logP (Calculated) Solubility (mg/mL) λmax (nm)
This compound 3.2 0.12 (DMSO) 480
Mitoxantrone 1.8 1.5 (Water) 610
1,4-Dihydroxy-2-methoxyanthracene-9,10-dione 2.5 0.8 (Methanol) 450
1,4-Bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-dione 2.0 0.3 (Water) 590
  • Lipophilicity : The target compound’s higher logP (3.2) suggests better cellular uptake but may limit aqueous solubility, necessitating formulation adjustments .

Mechanistic and Therapeutic Differences

  • DNA Interaction: Mitoxantrone and amino-substituted analogs bind DNA via intercalation and groove binding, while 1,4-dimethoxy-2-methyl derivatives show weaker intercalation due to the absence of protonatable side chains .
  • Cytotoxicity: Benzo[g]phthalazine derivatives exhibit cytotoxicity comparable to mitoxantrone (IC₅₀ 0.5–5 µM) but via non-DNA targets, highlighting divergent structure-activity relationships .

Biological Activity

1,4-Dimethoxy-2-methylanthracene-9,10-dione is a member of the anthraquinone family, which is known for its diverse biological activities. Anthraquinones are characterized by their three fused benzene rings and two ketone groups, which contribute to their pharmacological properties. This article explores the biological activity of this compound, highlighting its medicinal potential and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H14O4\text{C}_{15}\text{H}_{14}\text{O}_4

This structure includes two methoxy groups and a methyl group attached to the anthracene backbone. The presence of these substituents significantly affects the compound's solubility and reactivity, influencing its biological activity.

Biological Activity Overview

Research indicates that anthraquinones exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

This compound has shown promising results in various biological assays.

Anticancer Activity

Studies have demonstrated that anthraquinones possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A recent study indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of some well-known chemotherapeutics, suggesting its potential as an effective anticancer agent .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it is effective against various bacterial strains and fungi. For instance, it demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The compound showed considerable free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of anthraquinones in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of an anthraquinone derivative similar to this compound. Results indicated a significant reduction in tumor size in a subset of patients after treatment .
  • Antibacterial Effectiveness : A study focused on the antibacterial properties of various anthraquinones found that derivatives like this compound were among the most effective against resistant strains of bacteria .

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